An In-Depth Technical Guide to 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid (CAS No. 1420800-38-9)
An In-Depth Technical Guide to 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid (CAS No. 1420800-38-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid, a heterocyclic compound of increasing interest in medicinal chemistry. The document details its chemical identity, physicochemical properties, and a plausible synthetic pathway, underpinned by established chemical principles. Furthermore, it explores the compound's significance as a scaffold in drug discovery, with a particular focus on its potential applications as a PARP inhibitor. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents.
Introduction: The Versatility of the Benzotriazole Scaffold
Benzotriazole, a bicyclic heterocyclic system, is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets. The benzotriazole nucleus is a common feature in compounds exhibiting antibacterial, antifungal, antiviral, and anticancer properties.[3][4][5] The chemical stability and the capacity for substitution at various positions on both the benzene and triazole rings make it a versatile platform for the development of novel therapeutic agents.[3] This guide focuses on a specific derivative, 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid, and its potential role in advancing drug discovery.
Chemical Identity and Properties
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Chemical Name: 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid
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Molecular Formula: C₈H₆BrN₃O₂[9]
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Molecular Weight: 256.06 g/mol [9]
A comprehensive table of its physicochemical properties is provided below. It is important to note that while some data is available from chemical suppliers, experimentally determined values from peer-reviewed literature are limited. The provided data should be considered as a guideline and may require experimental verification.
| Property | Value | Source |
| Appearance | Solid (predicted) | General knowledge |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF (predicted) | General knowledge |
| pKa | Not available |
Synthesis and Characterization
A potential synthetic pathway is outlined below:
Figure 1: Plausible synthetic pathway for 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid.
Step-by-Step Methodology (Hypothetical Protocol):
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Reduction of the Nitro Group: The starting material, 4-Bromo-5-methylamino-2-nitrobenzoic acid, would first undergo reduction of the nitro group to an amine. This is a standard transformation commonly achieved through catalytic hydrogenation (e.g., using hydrogen gas and a palladium on carbon catalyst) or by using reducing agents like tin(II) chloride in an acidic medium. The successful conversion to 2-Amino-4-bromo-5-(methylamino)benzoic acid is critical for the subsequent cyclization step.
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Diazotization and Intramolecular Cyclization: The resulting ortho-diamino benzoic acid derivative is then treated with a diazotizing agent, typically sodium nitrite in an acidic solution (e.g., acetic acid or hydrochloric acid), at low temperatures (0-5 °C).[10] This in situ generates a diazonium salt which readily undergoes intramolecular cyclization to form the stable 1,2,3-triazole ring, yielding the final product, 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid.
Characterization:
The structural confirmation of the synthesized compound would rely on a combination of standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic signals for the aromatic protons and the N-methyl group. The specific chemical shifts and coupling constants would be crucial for confirming the substitution pattern.
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¹³C NMR would provide information on the number and types of carbon atoms in the molecule.
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Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the carboxylic acid O-H and C=O stretching vibrations, as well as aromatic C-H and C=C stretching.
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Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming the structure.
Applications in Drug Discovery: A Focus on PARP Inhibition
The benzotriazole scaffold is a recognized pharmacophore in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors.[11] PARP enzymes play a crucial role in DNA repair, and their inhibition has emerged as a promising strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations.
The structural features of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid make it an interesting candidate for a PARP inhibitor. The benzotriazole core can mimic the nicotinamide moiety of the NAD+ substrate, which is essential for PARP activity. The carboxylic acid group can form key hydrogen bond interactions within the enzyme's active site, while the bromo and methyl substituents can be modified to optimize potency, selectivity, and pharmacokinetic properties.
Figure 2: Conceptual diagram of PARP inhibition by a benzotriazole-based compound.
While direct evidence for the PARP inhibitory activity of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid is not yet published, the broader class of benzotriazole and benzimidazole derivatives has shown significant promise in this area.[12] This compound, therefore, represents a valuable starting point for medicinal chemists to design and synthesize novel and potent PARP inhibitors.
Safety and Handling
A specific Safety Data Sheet (SDS) for 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid is available from suppliers.[8] As a general precaution for handling fine chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid is a valuable building block for medicinal chemistry and drug discovery. Its synthesis, though not explicitly detailed in the literature, can be approached through established synthetic routes for benzotriazoles. The structural features of this compound make it a promising scaffold for the development of novel therapeutic agents, particularly in the realm of PARP inhibition. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its therapeutic potential.
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